3-Acetyl-2-hydroxymethylpyridine
Description
3-Acetyl-2-hydroxymethylpyridine is a pyridine derivative featuring an acetyl group at the 3-position and a hydroxymethyl group at the 2-position of the pyridine ring. This combination of functional groups confers unique physicochemical properties, making it a compound of interest in pharmaceutical and agrochemical research.
Properties
CAS No. |
177785-03-4 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H9NO2/c1-6(11)7-3-2-4-9-8(7)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
BJRQJZIUJRWGLC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(N=CC=C1)CO |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)CO |
Synonyms |
Ethanone, 1-[2-(hydroxymethyl)-3-pyridinyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Acetylpyridine (3-AP)
2-Hydroxymethylpyridine Derivatives
- Example: 2-(Methylamino)pyridine-3-methanol () Structure: Hydroxymethyl group at the 3-position and methylamino group at the 2-position. Applications: Pharmaceutical intermediate for heterocyclic compounds. Comparison: The hydroxymethyl group in this compound could similarly enhance solubility and hydrogen-bonding capacity, critical for drug bioavailability .
2-Ethyl-3-hydroxy-6-methylpyridine (CAS# 2364-75-2)
- Structure : Ethyl, hydroxy, and methyl groups at positions 2, 3, and 6, respectively.
- Key Properties ():
- Molecular Weight : 167.2 g/mol.
- Applications : Used in pharmaceuticals, agrochemicals, and fragrances.
- Contrast : The acetyl group in this compound may increase electrophilicity compared to the ethyl and hydroxy groups in this compound, altering reactivity in synthesis .
Physicochemical Properties of Selected Pyridine Derivatives
The table below synthesizes data from the evidence for structurally relevant compounds:
Notes:
- Log Kow (octanol-water partition coefficient) and solubility trends reflect substituent effects. Hydroxymethyl groups enhance solubility, while acetyl/alkyl groups increase hydrophobicity.
- Direct data for this compound is absent; properties are inferred from analogs.
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